Amylose is predominantly sourced from plant starches, particularly from cereal grains such as wheat, corn, and rice. It is classified as a polysaccharide, specifically a homopolysaccharide due to its composition of identical monomeric units (glucose). The molecular weight of amylose can vary significantly, typically ranging from several thousand to several hundred thousand daltons, depending on the source and synthesis method.
The synthesis of amylose occurs naturally in plants through a series of enzymatic reactions. The primary enzyme responsible for amylose synthesis is granule-bound starch synthase (GBSS), which catalyzes the addition of glucose units from adenosine diphosphate-glucose to the growing amylose chain.
Amylose is characterized by its linear structure formed by repeated glucose units connected via α(1,4) linkages. This linearity results in a helical conformation that can form complexes with iodine, giving amylose its distinctive blue color when tested.
Amylose undergoes several chemical reactions that are essential for its functionality:
The mechanism of action for amylose primarily relates to its role as a carbohydrate source:
Amylose exhibits several notable physical and chemical properties:
Amylose has diverse applications across various fields:
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